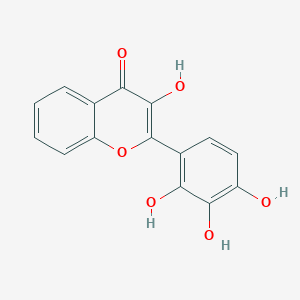
2-chloro-6-(3-nitrophenyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(3-nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. This compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 6-position of the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-nitrophenyl)-9H-purine typically involves the reaction of 2,6-dichloropurine with 3-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the coupling process .
Industrial Production Methods
Industrial production of 2-Chloro-6-(3-nitrophenyl)-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(3-nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted purine derivatives with different functional groups at the 2-position.
Reduction: 2-Chloro-6-(3-aminophenyl)-9H-purine.
Oxidation: Various oxidized phenyl derivatives depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
2-Chloro-6-(3-nitrophenyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological activities, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(3-nitrophenyl)-9H-purine involves its interaction with biological macromolecules. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-phenyl-9H-purine: Lacks the nitro group on the phenyl ring, resulting in different chemical reactivity and biological activity.
6-(3-Nitrophenyl)-9H-purine:
Uniqueness
2-Chloro-6-(3-nitrophenyl)-9H-purine is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
918537-04-9 |
|---|---|
Formule moléculaire |
C11H6ClN5O2 |
Poids moléculaire |
275.65 g/mol |
Nom IUPAC |
2-chloro-6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H6ClN5O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H,13,14,15,16) |
Clé InChI |
MMKYSPACFDODEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)Cl)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)

![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)

![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)




